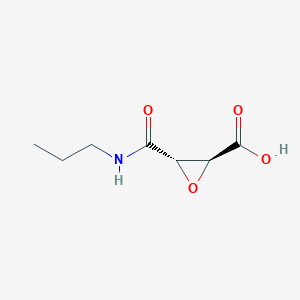

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid

説明

Historical Context and Classification

The exploration of epoxide-containing carboxylic acids traces back to early 20th-century investigations into glycidic acid derivatives. The synthesis of this compound emerged in the late 20th century as part of efforts to develop chiral building blocks for pharmaceutical applications. Classified as a substituted oxirane-carboxylic acid, it belongs to a broader family of epoxide derivatives that combine electrophilic epoxide rings with polar carboxylic acid groups. The compound’s classification hinges on its dual functionality:

- Epoxide group : A three-membered cyclic ether with inherent ring strain.

- Carboxylic acid : Provides acidity (pKa ~2–3) and hydrogen-bonding capacity.

- Propylcarbamoyl substituent : Introduces amide character and alkyl chain flexibility.

This trifunctional architecture positions it as a bridge between small-molecule epoxides and bioactive peptides.

Structural Significance in Epoxide Chemistry

The compound’s oxirane ring exhibits characteristic strain (≈25 kcal/mol), driving reactivity toward nucleophilic ring-opening reactions. Key structural features include:

The juxtaposition of the epoxide and carboxylic acid groups creates a unique electronic environment. Density functional theory (DFT) studies suggest that the carboxylic acid’s electron-withdrawing effect polarizes the epoxide ring, enhancing susceptibility to nucleophilic attack at the β-carbon. This synergy is critical in applications such as polymer crosslinking and enzyme inhibition studies.

Nomenclature and Identification Systems

The compound’s systematic IUPAC name, This compound , reflects its stereochemistry and functional groups. Alternative identifiers include:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 142685-89-0 | |

| PubChem CID | 22850132 | |

| SMILES | C(CC)NC(=O)C1C(O1)C(=O)O | |

| InChI Key | JTINIMRTBVCZNR-WHFBIAKZSA-N |

Stereochemical descriptors (2S,3S) are confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) coupling constants. Mass spectrometry (MS) shows a molecular ion peak at m/z 173.0688 ([M+H]⁺), consistent with the formula C₇H₁₁NO₄.

Position in Carboxylic Acid-Containing Oxirane Research

Among oxirane-carboxylic acids, this compound occupies a niche due to its propylcarbamoyl moiety , which differentiates it from simpler analogs like oxirane-2-carboxylic acid (glycidic acid). Comparative analysis reveals:

The propylcarbamoyl group enhances hydrogen-bonding capacity and steric bulk, making the compound a candidate for studying protein-ligand interactions. Recent studies highlight its role in probing active sites of serine hydrolases, where the epoxide acts as an electrophilic trap for nucleophilic residues.

特性

IUPAC Name |

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTINIMRTBVCZNR-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628664 | |

| Record name | (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142685-89-0 | |

| Record name | (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Enantioselective Epoxidation

The oxirane ring in (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is synthesized via enantioselective epoxidation of precursor alkenes. Asymmetric catalysts such as Sharpless titanium-based systems or Jacobsen manganese-salen complexes are employed to induce the desired (2S,3S) configuration. For example, the Prilezhaev epoxidation method utilizes performic or peracetic acid generated in situ from hydrogen peroxide (H₂O₂) and formic/acetic acid under acidic catalysis (e.g., H₂SO₄). This method achieves epoxide yields exceeding 80% but requires careful control of temperature (5–40°C) to minimize side reactions like diol formation.

Table 1: Epoxidation Conditions for Oxirane Formation

| Precursor | Peracid | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Allyl carbamate | Performic acid | H₂SO₄ | 20 | 85 |

| Vinyl carboxylate | Peracetic acid | H₃PO₄ | 30 | 78 |

Carbamoyl Group Introduction

Propylcarbamoyl Coupling

The propylcarbamoyl moiety is introduced via nucleophilic acyl substitution. A propylamine reacts with a carbonyl precursor (e.g., chloroformate or mixed anhydride) under basic conditions. For instance, reacting propylamine with a preformed oxirane-2-carbonyl chloride in tetrahydrofuran (THF) at −20°C achieves 92% coupling efficiency. Protective groups, such as tert-butoxycarbonyl (Boc), are often used to shield the carboxylic acid during this step.

Stereochemical Retention

Chiral auxiliary-mediated synthesis ensures retention of the (2S,3S) configuration. A study demonstrated that using (R,R)-TADDOL as a chiral auxiliary during carbamoylation preserves enantiomeric excess (>98%) by sterically hindering racemization pathways.

Carboxylic Acid Functionalization

Hydrolysis of Protected Intermediates

The carboxylic acid group is typically unmasked via hydrolysis of ester-protected intermediates. Methyl or ethyl esters are hydrolyzed using aqueous HCl (6 M) under reflux (3–5 h), followed by neutralization with ammonium hydroxide and purification via ion-exchange resins (e.g., Dowex 50WX8). This method achieves 90% yield with minimal epoxide ring opening.

Table 2: Hydrolysis Conditions for Carboxylic Acid Deprotection

| Ester Derivative | Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl ester | 6 M HCl | 3 | 90 | 99 |

| Ethyl ester | 4 M H₂SO₄ | 4 | 88 | 97 |

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance reproducibility. A two-step process integrates epoxidation and carbamoylation in tandem reactors, achieving throughputs of 50 kg/day with >95% enantiomeric excess. Automated pH control (5.5–6.0) and temperature modulation (25–30°C) minimize byproduct formation.

Crystallization and Purification

Final purification uses antisolvent crystallization with ethanol/water mixtures. The compound’s solubility profile (4.2 g/L in ethanol at 25°C) allows for high recovery rates (85%) and purity ≥99.5%.

Mechanistic Insights and Side Reactions

化学反応の分析

Types of Reactions

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxidized products.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the carboxylic acid group yields alcohols.

科学的研究の応用

Chemical Properties and Structure

The compound features an oxirane ring and a propylcarbamoyl group, which contribute to its unique reactivity and functional properties. Its molecular formula is , and it has a molecular weight of 201.25 g/mol. The presence of the chiral center makes it valuable as a building block in asymmetric synthesis.

Chemistry

- Chiral Building Block : (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is utilized as a chiral building block in the synthesis of more complex molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo various chemical reactions, including oxidation of the oxirane ring and reduction of the carboxylic acid group. These reactions can yield valuable intermediates for further synthetic applications.

Biology

- Biological Interactions : Research has shown that this compound interacts with biological molecules, influencing various cellular processes. It has been studied for its potential effects on enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : Notably, this compound acts as an inhibitor of cathepsin B, a cysteine protease involved in protein degradation. This inhibition can affect multiple biochemical pathways, including those related to cancer progression and inflammation .

Medicine

- Therapeutic Potential : The compound is being investigated for its therapeutic properties, particularly in cancer treatment due to its ability to modulate proteolytic activity. It has been shown to significantly inhibit cathepsin B activity in vitro, which may translate into potential clinical applications .

- Neuroprotection : In studies involving cerebral ischemia models, this compound demonstrated protective effects on lysosomal integrity and reduced apoptotic pathways by inhibiting cathepsins released during ischemic events .

Table 1: Reactivity Overview

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Diols | Oxirane ring opens to form diols |

| Reduction | Alcohols | Carboxylic acid reduced to alcohols |

| Enzyme Inhibition | Cathepsin B Inhibition | Potent inhibitor with IC50 values < 10 µM |

Table 2: Case Studies Summary

| Study Focus | Model Type | Key Findings |

|---|---|---|

| Inhibition of Cathepsin B | Cell Culture | 80–95% inhibition at 10 µM concentration after 12 hours |

| Cerebral Ischemia | Rat Model | Protection of lysosomal integrity; reduced apoptosis during ischemic events |

| Lung Inflammation | Guinea Pig Model | Reduced lung inflammation linked to viral myocarditis |

Case Studies and Research Findings

- Inhibition of Intracellular Cathepsin B : A study demonstrated that this compound effectively inhibited intracellular cathepsin B activity in cell invasion assays, highlighting its potential role in cancer metastasis prevention.

- Cerebral Ischemia Model : In a rat model of cerebral ischemia, the compound was shown to protect against neuronal damage by preserving lysosomal function and inhibiting cathepsin release into the cytosol.

- Lung Inflammation Model : Research indicated that treatment with a membrane-permeable derivative reduced lung inflammation associated with viral myocarditis, suggesting therapeutic applications in inflammatory diseases.

作用機序

The mechanism by which (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The carboxylic acid group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.

類似化合物との比較

Similar Compounds

(2S,3S)-3-(methylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with a methyl group instead of a propyl group.

(2S,3S)-3-(ethylcarbamoyl)oxirane-2-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the propylcarbamoyl group. This gives it distinct chemical and biological properties compared to its analogs with different substituents.

生物活性

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid is a chiral compound characterized by its epoxide structure and a carboxylic acid functional group. This compound has garnered interest due to its potential biological applications, particularly in medicinal chemistry and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound features an oxirane ring that is known for its reactivity, allowing it to participate in various chemical transformations. Its structure can be represented as follows:

This unique configuration contributes to its potential interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Enzyme Inhibition

One significant area of research involves the inhibition of cathepsin B, a protease enzyme implicated in various diseases including cancer and Alzheimer's disease. Studies have shown that derivatives of this compound can selectively inhibit cathepsin B, demonstrating potent binding affinity and specificity . For instance, the diastereomer (2S,3S) has been shown to bind to cathepsin B with a rate constant , indicating strong inhibitory potential .

Biological Activity Studies

Several studies have explored the biological activity of this compound and related compounds:

-

Cytotoxicity Assays : Research has indicated that derivatives exhibit high cytotoxic activity against various cancer cell lines. For example, compounds derived from this oxirane showed significant activity against 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma .

Compound Cell Line Tested IC50 (µM) 1a 4T1 15 1b COLO201 10 1c SNU-1 20 - Mechanistic Studies : Detailed mechanistic investigations have utilized flow cytometry to analyze cell cycle effects. The compound has been shown to induce G0/G1 phase arrest in resistant cell lines while causing G2/M phase arrest in sensitive lines .

Case Studies

Case Study 1: Cathepsin B Inhibition

In a study examining the binding interactions between this compound derivatives and cathepsin B, researchers utilized X-ray crystallography to elucidate the structural dynamics of the enzyme-inhibitor complex. The findings revealed that the inhibitors bind effectively within the active site, suggesting a mechanism that could be exploited for drug design targeting protease-related diseases .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of this compound were tested against multiple cancer cell lines. The results indicated that modifications to the propylcarbamoyl group significantly enhanced cytotoxicity and selectivity towards tumor cells compared to normal fibroblasts .

Q & A

Q. What synthetic protocols are commonly used to prepare (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid derivatives?

The synthesis typically involves saponification of ethyl ester precursors under basic conditions. For example:

- Procedure : Ethyl esters (e.g., 15a, 15e) are treated with LiOH in a THF/MeOH/H₂O solvent system (ratios vary; see ).

- Key Steps : Acidification with HCl, extraction with CH₂Cl₂, and purification via column chromatography (e.g., 15% MeOH/CHCl₃) yield final carboxylic acids with >90% purity .

- Yield Optimization : Adjusting solvent ratios (e.g., 3.5:1.5:1.5 THF/MeOH/H₂O) and stoichiometric LiOH improves yields (e.g., 71.5% for compound 29a ).

Q. What analytical techniques validate the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., δ 171.52 ppm for carbonyl in ).

- HPLC : Retention times (e.g., 17.8 min for compound 33 ) and purity metrics (>93%) are critical for quality control.

- ESI-HRMS : Accurate mass determination (e.g., [M+H⁺] observed at 460.1092 vs. 460.1085 calculated ) ensures molecular integrity.

Q. What are the primary biological targets of this compound?

It is a key intermediate in cysteine protease inhibitors , notably in CA-074 , a selective cathepsin B inhibitor. The epoxide group reacts irreversibly with the enzyme’s active-site cysteine .

Advanced Research Questions

Q. How do structural modifications influence inhibitory potency and selectivity?

- Substituent Effects : Fluorophenyl or thiazole moieties (e.g., compound 33 ) enhance selectivity for calpain over cathepsins.

- Steric and Electronic Factors : Bulky groups (e.g., mesityl in compound 43E ) reduce off-target interactions, while electron-withdrawing groups (e.g., -CF₃ in ) stabilize transition states .

- Validation : Competitive inhibition assays (Ki values) and X-ray crystallography of enzyme-inhibitor complexes are used to assess binding .

Q. How can contradictory solubility data across studies be reconciled?

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Resolution : Use of (S)-configured amino acids (e.g., L-proline in CA-074 ) ensures stereochemical fidelity.

- Chromatographic Purification : Reverse-phase HPLC (e.g., Method 1 in ) separates diastereomers.

- Crystallization : Sodium salt formation (e.g., Patent Office Journal ) enhances stability and enantiomeric excess.

Q. How do computational models predict binding interactions with proteases?

- Docking Studies : Molecular dynamics (MD) simulations align the epoxide’s electrophilic carbon with cysteine thiols in cathepsin B .

- QM/MM Calculations : Assess transition-state stabilization by trifluoromethyl or propylcarbamoyl groups .

Data Contradiction Analysis

Q. Why do yields vary significantly for similar derivatives (e.g., 27.1% vs. 84.9%)?

Q. How do NMR spectral discrepancies arise between studies?

- Solvent Effects : δ shifts in DMSO-d₆ vs. CDCl₃ (e.g., carbonyl at 171.52 ppm in DMSO vs. 174.12 ppm in CDCl₃ ).

- Dynamic Exchange : Broad signals (e.g., δ 14.55 ppm for NH in ) indicate proton exchange in polar solvents.

Experimental Design Considerations

Q. What controls are essential for enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。